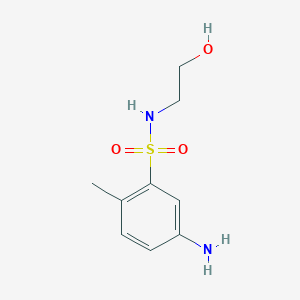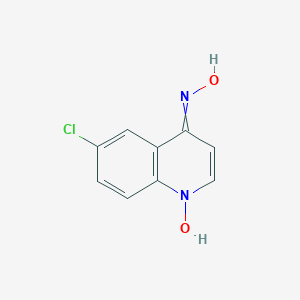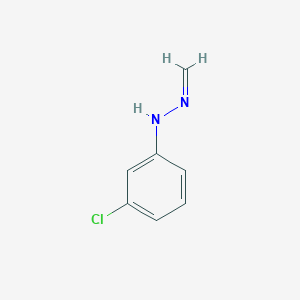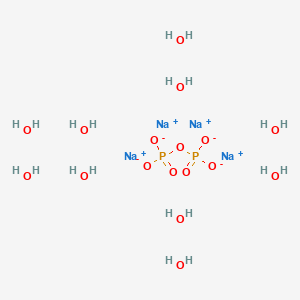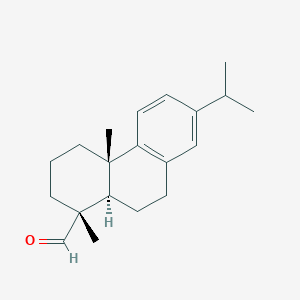
Triphenylsilanethiol
Übersicht
Beschreibung
Triphenylsilanethiol is a chemical compound of silicon, often studied for its unique molecular structure, chemical reactions, and properties. The interest in this compound stems from its potential applications in various fields, including materials science and organic synthesis.
Synthesis Analysis
Triphenylsilanethiol has been explored in studies focusing on its preparation through reactions involving triphenylsilane derivatives. For instance, the scope and limitations of triphenylsilanethiol as a solid hydrogen sulfide equivalent were investigated in free radical reactions to terminal alkynes, showing the potential to yield mixtures of E and Z vinyl sulfides by varying the concentration of starting alkynes (Beauchemin & Gareau, 1998).
Molecular Structure Analysis
The molecular structure of triphenylsilanethiol, specifically triphenylsilane, has been thoroughly investigated. Gas-phase electron diffraction and theoretical calculations revealed a chiral, propeller-like equilibrium conformation with significant torsional and out-of-plane bending vibrations of the phenyl groups about their respective Si–C bonds (Campanelli et al., 2011).
Wissenschaftliche Forschungsanwendungen
Free Radical Reactions and Preparation of Vinyl Sulfides : Beauchemin and Gareau (1998) explored the use of triphenylsilanethiol in free radical reactions with terminal alkynes to produce vinyl sulfides. The concentration of the starting alkynes influenced the ratio of E and Z isomers in the final product (Beauchemin & Gareau, 1998).
Reductive Alkylation of Electron-rich Alkenes : A study by Dang et al. (1999) described the use of triphenylsilane, with triphenylsilanethiol as a catalyst, for the reductive alkylation of electron-rich terminal alkenes. This process resulted in good yields of adducts and was enhanced in the presence of thiol catalysts (Dang et al., 1999).
Formation of Silanethiols from Carbonyl Sulfide : Cai and Roberts (2001) investigated the reaction of carbonyl sulfide with organosilanes, including triphenylsilane, to form silanethiols. They confirmed triphenylsilane as an excellent substitute for tributyltin hydride in the Barton–McCombie deoxygenation of alcohols via their xanthates (Cai & Roberts, 2001).
Reaction with Alcohols and Phenols : Wojnowski and Becker (1973) studied the reaction of Triphenylsilanethiol with alcohols and phenols, leading to the formation of various Triphenylorganoxysilanes (Wojnowski & Becker, 1973).
Isomerization of Cis-1,2-diols to Trans-diequatorial-1,2-diols : Zhang, Gu, and Wendlandt (2021) reported on the use of triphenylsilanethiol as a catalyst in the selective isomerization of cis-1,2-diols to trans-diequatorial-1,2-diols. This method operated under mild conditions and exhibited broad functional group tolerance (Zhang et al., 2021).
Reactions with Carbonic Acids, Cyanates, Thiocyanates, and Amines : Becker and Wojnowski (1976) explored the reactions of Triphenylsilanethiol with various compounds such as carbonic acids, cyanates, thiocyanates, and amines, producing different triphenylsilyl derivatives (Becker & Wojnowski, 1976).
Eigenschaften
IUPAC Name |
triphenyl(sulfanyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16SSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDRKELSDPESDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347406 | |
| Record name | Triphenylsilanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylsilanethiol | |
CAS RN |
14606-42-9 | |
| Record name | Triphenylsilanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



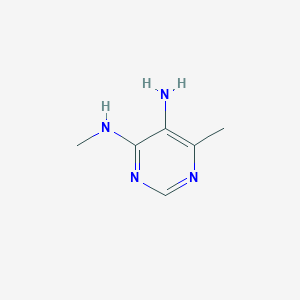
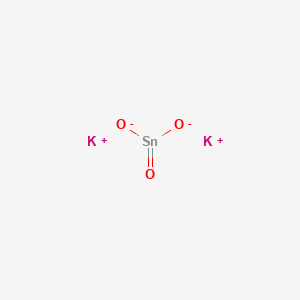
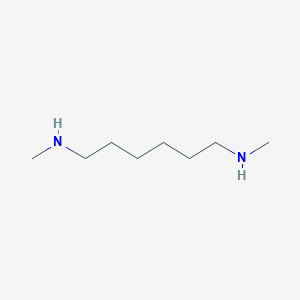
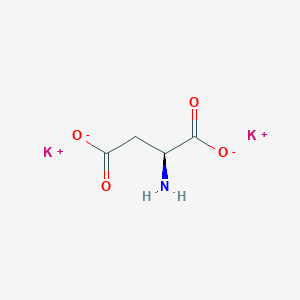
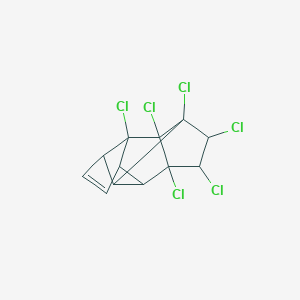
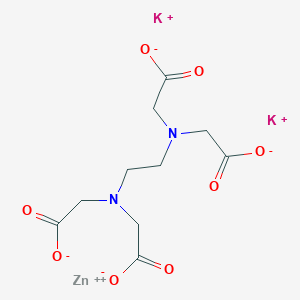
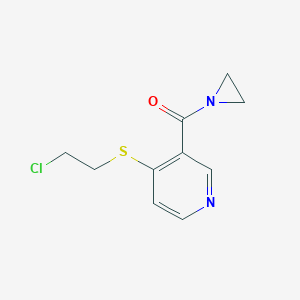
![[1-(1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate](/img/structure/B78742.png)
